5-(4-fluorobenzyl)-4-hydroxy-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime
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Description
5-(4-fluorobenzyl)-4-hydroxy-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C28H23Cl2FN2O3 and its molecular weight is 525.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Compounds with similar structures have been synthesized and analyzed for their molecular and crystal structures. For instance, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was synthesized and characterized, revealing a nonplanar molecule with a chair conformation of the piperidine ring and a dihedral angle of 86.1° between the pyridine and benzene rings. This study suggests potential applications in structural chemistry and material science (Xue Si-jia, 2011).
Metabolic Studies
- Some studies have investigated the metabolic pathways of similar compounds. For example, 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldoxime was studied for its excretion pathways, mainly through the urinary route, and transformations into other compounds. This suggests potential applications in pharmacokinetics and drug metabolism research (Pham-Huu-Chanh, S. Chanvattey, J. Patte, 1970).
Chemical Properties and Reactivity
- Research on related compounds has explored their chemical properties and reactivity. For example, the study of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one investigated the compound's molecular geometry and crystal structure, highlighting potential applications in the study of molecular interactions and the development of new materials (Jianying Huang, F. Zhou, 2011).
Properties
IUPAC Name |
5-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(4-methylphenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2FN2O3/c1-18-2-4-20(5-3-18)15-33-16-22(14-32-36-17-21-8-9-23(29)13-26(21)30)27(34)25(28(33)35)12-19-6-10-24(31)11-7-19/h2-11,13-14,16,34H,12,15,17H2,1H3/b32-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMGGFYWUQDNA-HIWRWHBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=C(C2=O)CC3=CC=C(C=C3)F)O)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=C(C2=O)CC3=CC=C(C=C3)F)O)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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